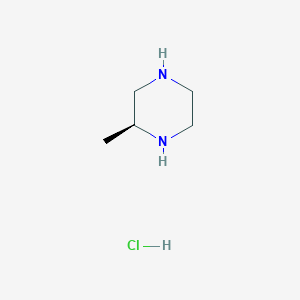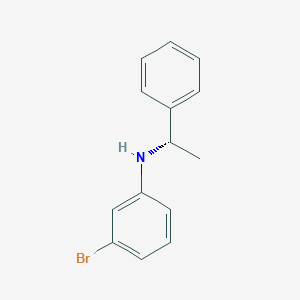
(R)-2,4-Bis-tert-butoxycarbonylamino-butyric acid
Vue d'ensemble
Description
“®-2,4-Bis-tert-butoxycarbonylamino-butyric acid” is a complex organic compound. It contains functional groups such as carboxylic acid and tert-butoxycarbonyl groups, which are commonly found in organic chemistry and biochemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The carboxylic acid group is typically reactive and can participate in various reactions such as esterification or amide formation. The Boc groups are usually used as protecting groups for amines and can be removed under acidic conditions .Applications De Recherche Scientifique
Synthesis of Chiral Non-racemic Bis(vicinal 1,2-Diamines) : A study by Altaian & Beck Wolfgang (1995) describes the synthesis of chiral non-racemic molecules with two free vicinal diamine units using (R)-2,4-Bis-tert-butoxycarbonylamino-butyric acid. This process involves several steps, including saponification and acidification, highlighting the compound's utility in complex organic syntheses (Altaian & Beck Wolfgang, 1995).
Application in Aromatic Polyamides Synthesis : Another research by Hui-min Wang & S. Hsiao (2011) focuses on the synthesis of aromatic polyamides using a bis(triphenylamine)-type dicarboxylic acid monomer, which includes di-tert-butyl-substituted segments. This study underscores the importance of this compound in developing high-performance materials with enhanced redox stability and electrochromic properties (Wang & Hsiao, 2011).
Self-Assembly of Vesicles from Amphiphilic Aromatic Amide-based Oligomers : Research conducted by Yun-Xiang Xu et al. (2009) explores the self-assembly of vesicular structures from linear arylamide oligomers, which include (tert-butoxycarbonylamino) groups. This study provides insights into the role of this compound in facilitating ordered stacking of oligomeric amide backbones, which is critical for the formation of these structures (Xu et al., 2009).
Synthesis of Enantiomerically Pure and Compatibly Protected Diaminobutyric Acids : The study by Schmidt et al. (1992) highlights the preparation of enantiomerically pure diaminobutyric acids, where this compound plays a crucial role. This research is significant in the field of peptide synthesis and the development of chiral molecules (Schmidt et al., 1992).
Propriétés
IUPAC Name |
(2R)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYZOHCBABALOE-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




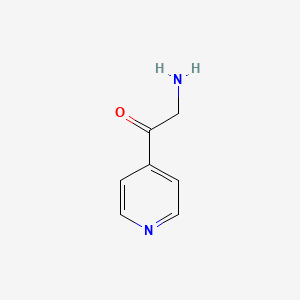
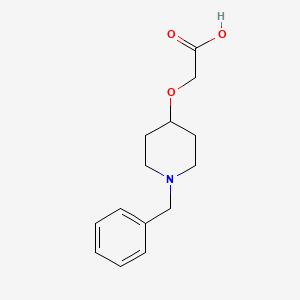
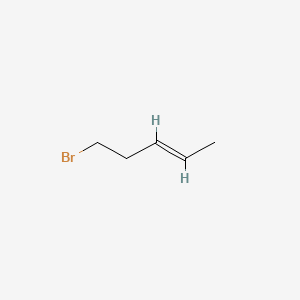
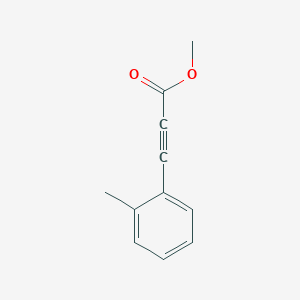

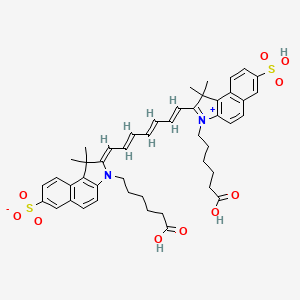

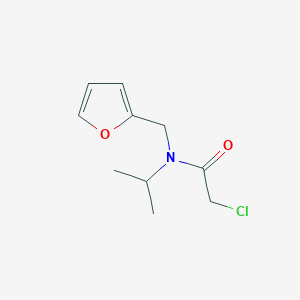
![2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile](/img/structure/B3282584.png)

